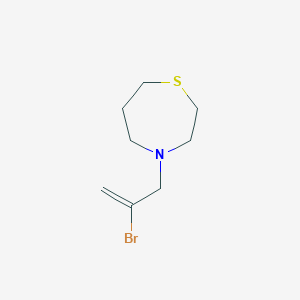
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
作用機序
The mechanism of action of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood. It is thought that the compound enhances the activity of GABA receptors, leading to a decrease in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP, a signaling molecule that is involved in a wide range of physiological processes.
実験室実験の利点と制限
One of the main advantages of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole for lab experiments is its specificity. Unlike many other compounds that affect multiple neurotransmitter systems, this compound appears to act primarily on the GABAergic system. This makes it a useful tool for studying the role of GABA in anxiety and mood disorders. However, one limitation of the compound is its relatively low potency. Higher doses are required to achieve the desired effects, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole. One area of interest is in the development of more potent analogs of the compound. Another area of interest is in the exploration of its potential therapeutic applications in humans. Clinical trials will be needed to determine the safety and efficacy of the compound for the treatment of anxiety and mood disorders. Finally, the compound may also be useful for studying the role of GABA in other physiological processes, such as learning and memory.
合成法
The synthesis of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been achieved using various methods. One of the most common methods involves the reaction of 4,5-dimethyl-2-(bromomethyl)-1,3-oxazole with 1,4-thiazepane in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,5-dimethyl-2-(chloromethyl)-1,3-oxazole with 1,4-thiazepane in the presence of a base such as sodium hydride. The yield of the product varies depending on the method used, but it is typically in the range of 50-80%.
科学的研究の応用
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of anxiety and depression in humans. Other potential applications include the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
4,5-dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-10(2)14-11(12-9)8-13-4-3-6-15-7-5-13/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQFBDZDBRRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)